

Physical and chemical properties of tert-Butyl 1H-imidazole-1-carboxylate

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **tert-Butyl 1H-imidazole-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 1H-imidazole-1-carboxylate, a key intermediate in organic synthesis, plays a pivotal role in the development of novel pharmaceuticals and complex molecular architectures. Its utility primarily stems from the tert-butyloxycarbonyl (Boc) protecting group attached to the imidazole ring, which allows for selective functionalization at other positions. This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-Butyl 1H-imidazole-1-carboxylate**, complete with experimental protocols and graphical representations of its synthesis and reactivity.

Physical Properties

The physical characteristics of **tert-Butyl 1H-imidazole-1-carboxylate** are summarized in the table below, providing a quick reference for experimental planning and execution.



Property	Value	Source
Molecular Formula	C8H12N2O2	[1]
Molecular Weight	168.19 g/mol	[1]
Melting Point	46 °C	[2]
Boiling Point	149 °C	[2]
Calculated Density	1.220 g/cm ³	[3]
Appearance	Colorless crystals	[3]

Chemical and Spectroscopic Properties

The chemical and spectroscopic data are crucial for the identification and characterization of **tert-Butyl 1H-imidazole-1-carboxylate**. The following tables summarize key identifiers and spectroscopic information.

Chemical Identifiers

Identifier	Value
CAS Number	49761-82-2
IUPAC Name	tert-butyl imidazole-1-carboxylate
InChI	InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5- 4-9-6-10/h4-6H,1-3H3
InChlKey	MTBKGWHHOBJMHJ-UHFFFAOYSA-N
SMILES	CC(C)(C)OC(=O)N1C=CN=C1

Spectroscopic Data



Technique	Data
¹ H NMR	δ 8.08 (s, 1H), 7.38 (s, 1H), 7.03 (s, 1H), 1.62 (s, 9H)
IR (KBr)	ν 3125, 2985, 1750, 1480, 1370, 1280, 1160, 1070, 760 cm ⁻¹
Mass Spec. (GC-MS)	m/z 168 (M+), 112, 95, 68, 57

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **tert-Butyl 1H-imidazole-1-carboxylate** are provided below.

Synthesis of tert-Butyl 1H-imidazole-1-carboxylate

A solvent-free method offers an environmentally friendly and efficient route to synthesize **tert-Butyl 1H-imidazole-1-carboxylate**.[3]

Materials:

- Imidazole
- Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

- In a round-bottom flask, combine one equivalent of imidazole with one equivalent of di-tertbutyl dicarbonate.
- The reaction proceeds without a solvent at room temperature.
- Observe the evolution of carbon dioxide gas, which indicates the progress of the reaction.
- Once the gas evolution ceases, the reaction is complete.
- The primary byproduct, t-butanol, is removed under high vacuum.



 The resulting product, tert-Butyl 1H-imidazole-1-carboxylate, is obtained as large, colorless crystals.[3]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a small amount of the crystalline product in a suitable deuterated solvent (e.g., CDCl₃).
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz). The expected chemical shifts are approximately 8.08 ppm, 7.38 ppm, and 7.03 ppm for the imidazole ring protons, and a singlet at around 1.62 ppm for the tertbutyl protons.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals include those for the imidazole ring carbons and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
 potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be
 obtained from a thin film of the molten compound between salt plates.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks include C-H stretching of the imidazole ring and the alkyl groups, and the strong carbonyl (C=O) stretch of the carboxylate group around 1750 cm⁻¹.

Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this volatile compound.
- Sample Introduction: Inject a dilute solution of the sample in a volatile organic solvent into the GC-MS system.



• Analysis: The mass spectrum will show the molecular ion peak (M+) at m/z 168, along with characteristic fragmentation patterns.

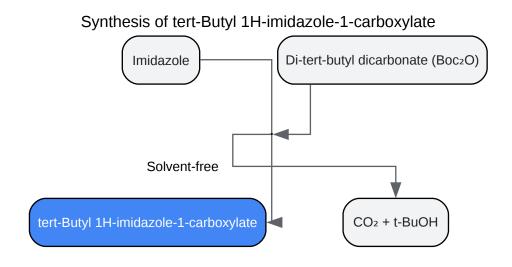
Chemical Reactivity and Applications

The primary chemical utility of **tert-Butyl 1H-imidazole-1-carboxylate** lies in its role as a protected form of imidazole. The Boc group can be readily removed under mild acidic conditions, regenerating the N-H of the imidazole ring. This property is fundamental to its application in multi-step organic syntheses where the reactivity of the imidazole nitrogen needs to be temporarily masked.

Deprotection: The tert-butyl ester is stable under a variety of reaction conditions but can be cleaved using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or by aqueous phosphoric acid.

Visualizations

The following diagrams illustrate the synthesis and a typical workflow involving **tert-Butyl 1H-imidazole-1-carboxylate**.

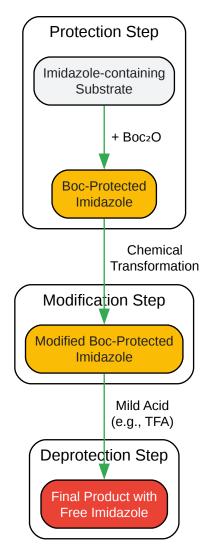


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Caption: Reaction scheme for the synthesis of tert-Butyl 1H-imidazole-1-carboxylate.



General Workflow for Imidazole Protection and Deprotection



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Caption: Workflow illustrating the use of **tert-Butyl 1H-imidazole-1-carboxylate** in chemical synthesis.

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